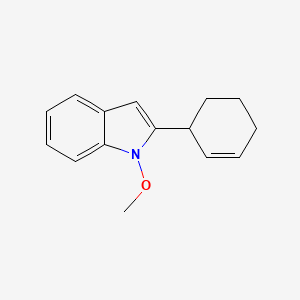
2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole is an organic compound that features a cyclohexene ring fused to an indole moiety with a methoxy group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole typically involves the reaction of 3-bromocyclohexene with aniline in a 1:4 ratio to form an N-substituted aniline . This intermediate can then undergo further reactions to introduce the methoxy group and form the final indole structure. The reaction conditions often involve the use of acidic media and oxidizing agents such as ammonium persulfate (NH4)2S2O8 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of solvents like chloroform or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indole compounds.
Scientific Research Applications
2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological pathways, potentially affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohex-2-en-1-yl)aniline: Similar in structure but lacks the methoxy group.
Poly[2-(cyclohex-2-en-1-yl)aniline]: A polymer derivative with different physicochemical properties.
Uniqueness
2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole is unique due to the presence of both the cyclohexene and indole rings, as well as the methoxy group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
919119-85-0 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-cyclohex-2-en-1-yl-1-methoxyindole |
InChI |
InChI=1S/C15H17NO/c1-17-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h3,5-7,9-12H,2,4,8H2,1H3 |
InChI Key |
MKZDMRJFUGIFBS-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=CC=CC=C2C=C1C3CCCC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















